
1,3-Pentadiene
Description
Significance of 1,3-Pentadiene as a Conjugated Diene System
The defining characteristic of this compound is its conjugated diene system, which features two alternating double bonds ontosight.aichemistrysteps.com. This arrangement facilitates electron delocalization across the pi system, contributing to enhanced molecular stability and unique reactivity compared to compounds with isolated double bonds chemistrysteps.comvaia.comlibretexts.orglibretexts.org.
The conjugated nature of this compound makes it highly reactive, particularly in cycloaddition reactions such as the Diels-Alder reaction ontosight.aiontosight.aivaia.com. Its molecular structure, characterized by low steric hindrance and sufficient electron density, allows it to readily participate in these reactions and stabilize intermediate states vaia.com. This versatility makes this compound a valuable monomer for producing a range of polymeric materials, including poly(this compound), which exhibits distinct mechanical and thermal properties ontosight.aiontosight.airesearchgate.net. Beyond polymerization, it can also undergo hydrogenation and other cycloaddition reactions, underscoring its utility as a building block in organic synthesis ontosight.ai.
Isomeric Configurations and Their Chemical Ramifications
This compound exists in two primary geometric isomeric configurations: cis and trans wikipedia.orglibretexts.orglibretexts.org. These isomers, while sharing the same molecular formula, exhibit distinct structural arrangements and consequent differences in physical properties and chemical reactivity.
cis-1,3-Pentadiene Isomer
The cis-1,3-pentadiene isomer, systematically named (3Z)-1,3-pentadiene, is characterized by the hydrogen atoms attached to the double-bonded carbons being on the same side of the double bond ontosight.aifishersci.cacymitquimica.comnih.gov. This configuration influences its physical properties, as detailed in Table 1.
Table 1: Key Physical Properties of cis-1,3-Pentadiene
Property | Value | Citation |
Boiling Point | 43 °C | fishersci.ca |
Melting Point | -140 °C to -141 °C | fishersci.casigmaaldrich.com |
Density | 0.691 g/mL at 25 °C | sigmaaldrich.com |
Vapor Pressure | 6.58 psi (20 °C) | sigmaaldrich.com |
Appearance | Colorless liquid with a distinctive odor | cymitquimica.com |
In terms of reactivity, cis-1,3-pentadiene is notably less reactive in Diels-Alder reactions compared to its trans counterpart vaia.com. This reduced reactivity is attributed to steric hindrance, which impedes the molecule's ability to readily adopt the necessary s-cis conformation required for efficient cycloaddition vaia.com. Despite this, it remains a useful intermediate in the synthesis of various chemicals, including rubbers, plastics, and pharmaceuticals ontosight.aicymitquimica.com.
trans-1,3-Pentadiene Isomer
The trans-1,3-pentadiene isomer, known by its IUPAC name (3E)-penta-1,3-diene, features the hydrogen atoms attached to the double-bonded carbons on opposite sides of the double bond nih.govwikipedia.orgontosight.aifishersci.ca. Its physical properties are summarized in Table 2.
Table 2: Key Physical Properties of trans-1,3-Pentadiene
Property | Value | Citation |
Boiling Point | 42 °C | wikipedia.orgontosight.aichemicalbook.comchemdad.com |
Melting Point | -87 °C | wikipedia.orgchemicalbook.comchemdad.com |
Density | 0.683 g/mL at 25 °C | wikipedia.orgchemicalbook.comchemdad.com |
Vapor Pressure | 6.56 psi (20 °C) | chemdad.com |
Refractive Index | n20/D 1.430 to 1.433 | chemicalbook.comchemdad.com |
Appearance | Colorless, volatile liquid with an acrid odor | ontosight.aichemicalbook.comchemdad.com |
The trans isomer's chemical ramifications are significant, particularly in Diels-Alder reactions, where it exhibits higher reactivity than the cis isomer vaia.com. This is due to its ability to easily adopt the s-cis conformation, which is crucial for the reaction to proceed vaia.com. trans-1,3-Pentadiene is widely utilized in the production of polymers, resins, pharmaceuticals, and agrochemicals ontosight.ai. It also plays a role in atmospheric chemistry and combustion processes through its reactions with hydroxyl radicals .
Conformations and Conformational Dynamics
Conjugated dienes like this compound exhibit conformational flexibility, primarily adopting two distinct conformations through rotation around the single bond that connects the two double bonds: s-cis and s-trans libretexts.orglibretexts.orgorgoreview.comlibretexts.org.
s-cis Conformation in Reactivity
The s-cis conformation is defined by the double bonds being oriented cis relative to the single bond connecting them libretexts.orglibretexts.orglibretexts.org. This specific spatial arrangement is critical for the reactivity of conjugated dienes in certain reactions, most notably the Diels-Alder reaction vaia.comlibretexts.orglibretexts.orgvaia.comorgoreview.comlibretexts.org. In this conformation, the p-orbitals of the diene are positioned appropriately to overlap effectively with those of a dienophile, facilitating the formation of a new cyclic compound vaia.comvaia.comorgoreview.com. While the s-cis conformation is generally less stable than the s-trans conformation due to steric interactions, its ability to interconvert from the more stable s-trans form allows it to participate in these reactions libretexts.orglibretexts.orgorgoreview.comlibretexts.org.
s-trans Conformation and Interconversion Barriers
The s-trans conformation is characterized by the double bonds being oriented trans relative to the central single bond libretexts.orglibretexts.orglibretexts.org. This conformation is typically more stable than the s-cis conformation because it minimizes steric hindrance between substituents libretexts.orglibretexts.orgorgoreview.comlibretexts.org.
Despite its greater stability, the s-trans conformation can interconvert to the s-cis conformation via rotation around the single bond connecting the two double bonds libretexts.orglibretexts.orgorgoreview.comlibretexts.org. The energy barrier for this interconversion is generally low, allowing for rapid conformational changes at room temperature orgoreview.com. For 1,3-butadiene, the energy required for this rotation is approximately 30 kJ/mol orgoreview.com. For 2-methyl-1,3-pentadiene, a related compound, the AM1 calculated barrier for interconversion from the planar s-trans to the planar s-cis conformation is reported to be as low as 6.5 kJ/mol cdnsciencepub.com. This low barrier ensures that even if the s-trans conformation is preferred, a sufficient population of the reactive s-cis conformation is available for chemical reactions.
Properties
IUPAC Name |
(3E)-penta-1,3-diene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8, CH2(CH)3CH3 | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-PENTADIENE | |
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Source | PubChem | |
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Related CAS |
25549-62-6 | |
Record name | 1,3-Pentadiene, (3E)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID50858710 | |
Record name | (3E)-1,3-Pentadiene | |
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Molecular Weight |
68.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-Pentadiene | |
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Record name | 1,3-Pentadiene, (3E)- | |
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Record name | 1,3-Pentadiene | |
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Record name | trans-1,3-Pentadiene | |
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Boiling Point |
109 °F at 760 mmHg (NFPA, 2010), 42 °C | |
Record name | 1,3-PENTADIENE | |
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Record name | TRANS-1,3-PENTADIENE | |
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Record name | 1,3-PENTADIENE | |
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Flash Point |
-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-PENTADIENE | |
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Solubility |
SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-PENTADIENE | |
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Density |
0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |
Record name | 1,3-PENTADIENE | |
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Record name | TRANS-1,3-PENTADIENE | |
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Record name | 1,3-PENTADIENE | |
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Vapor Density |
2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |
Record name | 1,3-Pentadiene | |
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Record name | trans-1,3-Pentadiene | |
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Record name | TRANS-1,3-PENTADIENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-PENTADIENE | |
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Impurities |
Cyclopentene | |
Record name | 1,3-PENTADIENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |
Record name | 1,3-PENTADIENE | |
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Record name | trans-1,3-Pentadiene | |
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Record name | 1,3-Pentadiene | |
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Record name | trans-1,3-Pentadiene | |
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Record name | (3E)-Penta-1,3-diene | |
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Record name | Alkenes, C5, polymd. | |
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Record name | 1,3-PENTADIENE, (3E)- | |
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-222 °F (USCG, 1999), -87.5 °C, -87 °C | |
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Advanced Synthetic Methodologies and Chemical Transformations of 1,3-pentadiene
Modern Synthetic Approaches to 1,3-Pentadiene
The conventional production of this compound primarily relies on non-renewable fossil energy sources. google.comacs.org However, recent advancements have focused on developing sustainable synthesis routes from biomass-derived feedstocks.
Renewable and Sustainable Synthesis Routes
Sustainable production of this compound from biomass-derived feedstocks is a growing area of research, offering environmentally friendly alternatives to fossil-based methods.
Table 1: Synthesis of this compound from Xylitol
Step | Reactant(s) | Catalyst/Reagent | Temperature | Product(s) | Yield (this compound) | Citation |
1 | Xylitol | Formic acid | 150-300 °C | 2,4-pentadien-1-ol, 1-formate | - | google.com |
2 | 2,4-pentadien-1-ol, 1-formate | Pd/C | 100 °C | This compound | ~51.8% | rsc.orgmdpi.com |
1,4-Pentanediol: The conversion of 1,4-pentanediol (1,4-PDO) to this compound has been achieved using modified K–Ce/ZrSi catalysts with acid–base sites. acs.orgpolymer.cn This process involves two parallel routes: direct dehydration and dehydra-decyclization, with the latter potentially involving 2-methyltetrahydrofuran as an intermediate. acs.orgsci-hub.seacs.org The acid–base sites of the catalysts exhibit a synergistic effect, promoting the selective dehydration of 1,4-pentanediol to this compound. Medium strength Lewis acid sites and weak base sites are crucial for the elimination of hydroxyl groups and β1-H, inhibiting the formation of 1,4-pentadiene. acs.orgpolymer.cn A high this compound yield of 74.7% was achieved, with only 1.3% of 1,4-pentadiene formation. acs.orgpolymer.cn
Table 2: Synthesis of this compound from 1,4-Pentanediol
Feedstock | Catalyst | This compound Yield | 1,4-Pentadiene Yield | Notes | Citation |
1,4-Pentanediol | K–Ce/ZrSi | 74.7% | 1.3% | Synergistic acid-base sites, parallel routes | acs.orgpolymer.cn |
Table 3: Synthesis of this compound from 2-Methyltetrahydrofuran
Feedstock | Catalyst | This compound Yield | Combined Linear C5 Dienes Yield | 2-MTHF Conversion | Citation |
2-Methyltetrahydrofuran | Borosilicate (B-MWW) | ~86% | ~89% | ~98% | rsc.org |
Catalytic deoxygenation and dehydration are crucial strategies for converting highly oxygenated biomass and its derivatives into valuable chemicals like olefins. Deoxydehydration (DODH) specifically targets the elimination of vicinal hydroxyl groups to form double bonds, often utilizing oxophilic metal catalysts. researchgate.netdntb.gov.ua For instance, supported molybdenum-based catalysts have been employed for DODH. researchgate.net In dehydration reactions, the balance and synergy between acid and base sites on the catalyst are critical for achieving high selectivity towards desired products. For example, in the conversion of 1,4-pentanediol to this compound, the interplay of acid-base sites on K–Ce/ZrSi catalysts guides the reaction pathway and inhibits the formation of undesired isomers. acs.orgpolymer.cn Similarly, lanthanum phosphate (LaPO₄) catalysts have demonstrated an acid-base synergy effect for the selective dehydration of 2,3-pentanediol to this compound, where a specific acid/base ratio (e.g., 2.63) afforded high yields. researchgate.net
Biomass-Derived Feedstocks (e.g., Xylitol, 1,4-Pentanediol, 2-Methyltetrahydrofuran)
Pericyclic Reactions Involving this compound
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful and widely applied tool in organic synthesis for forming six-membered rings. wikipedia.orgpressbooks.pub It is a chemical reaction between a conjugated diene, such as this compound, and a substituted alkene, known as a dienophile, to produce a substituted cyclohexene derivative. wikipedia.orgpressbooks.publibretexts.org
The Diels-Alder cycloaddition is classified as a [4+2] process, indicating the involvement of a four pi-electron system (the diene) and a two pi-electron system (the dienophile). pressbooks.publibretexts.orgmasterorganicchemistry.com It is a prototypical example of a pericyclic reaction with a concerted mechanism. wikipedia.orgpressbooks.pub This means the reaction occurs in a single step, without the formation of any intermediates, through a cyclic transition state. wikipedia.orgpressbooks.publibretexts.orglibretexts.org During this process, there is a cyclic redistribution of bonding electrons, leading to the simultaneous formation of two new carbon-carbon sigma bonds and one new pi bond, while three pi bonds are broken. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com
A crucial structural requirement for the diene in a Diels-Alder reaction is its ability to adopt an s-cis conformation. pressbooks.pubmasterorganicchemistry.comvaia.comvaia.comlibretexts.org This conformation allows the carbon atoms at both ends of the diene to bond simultaneously with the dienophile. pressbooks.pub While the s-trans conformer is generally more stable for acyclic dienes, a rapid equilibrium between s-cis and s-trans conformations allows most acyclic dienes to participate in Diels-Alder reactions. pressbooks.pub
However, the reactivity can be influenced by steric hindrance. For instance, cis-1,3-pentadiene is significantly less reactive than trans-1,3-pentadiene in Diels-Alder reactions. vaia.com This is because when cis-1,3-pentadiene attempts to rotate into the necessary s-cis conformation, steric interactions occur between the hydrogens of the methyl group and the hydrogens on carbon-1, making it difficult to achieve the required conformation. vaia.com In contrast, trans-1,3-pentadiene has less steric hindrance and greater conformational flexibility, allowing it to readily adopt the reactive s-cis conformation. vaia.com
The electronic properties of the diene and dienophile also play a significant role in the reaction rate. The Diels-Alder reaction typically proceeds more rapidly when the dienophile has an electron-withdrawing substituent group and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.orgbrainly.com Electron-withdrawing groups on the dienophile make its double bond carbons less electron-rich, enhancing the orbital overlap with the electron-rich diene. libretexts.org For example, this compound, being an electron-rich conjugated diene, is a good nucleophile, which promotes effective molecular orbital overlap with an electron-poor dienophile. brainly.com
Furthermore, the Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. vaia.comlibretexts.org The reaction also exhibits stereoselectivity, often favoring the endo product over the exo product due to greater orbital overlap in the endo transition state. wikipedia.orglibretexts.org
Stereoselectivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a stereospecific process where the stereochemistry of both the diene and dienophile is retained in the cyclohexene product. orgoreview.comlibretexts.org For this compound, this means that the relative orientation of its substituents is preserved in the newly formed ring system. total-synthesis.com
Endo/Exo Selectivity in Adduct Formation
In Diels-Alder reactions, two primary stereoisomeric products can form: endo and exo. The endo transition state is generally preferred, leading to the "endo rule," which states that the substituent on the dienophile that is most significant (e.g., an electron-withdrawing or conjugating group) is oriented towards the diene's π system in the transition state. wikipedia.orgchem-station.com This preference is often attributed to favorable secondary orbital interactions between the diene and the dienophile's substituents. total-synthesis.comresearchgate.net
However, endo/exo selectivity can be influenced by steric factors, and in some cases, exo-selective reactions are observed. chem-station.com For instance, the dimerization of 1,3-butadiene can show mild endo-selectivity, while its reaction with maleic anhydride exhibits stronger endo-selectivity. nih.gov For this compound, the interplay of electronic and steric effects from its methyl group can influence this selectivity, though specific quantitative data for this compound's endo/exo ratios with various dienophiles would be required for a detailed analysis. When cyclic dienes, such as cyclopentadiene, react, they often favor endo products due to their locked s-cis conformation. libretexts.orglibretexts.org
Influence of Diene Configuration on Stereochemical Outcome
The geometric configuration of this compound significantly impacts its reactivity and the stereochemical outcome of Diels-Alder reactions. This compound exists as (E)-1,3-pentadiene (trans-1,3-pentadiene) and (Z)-1,3-pentadiene (cis-1,3-pentadiene) isomers. For a Diels-Alder reaction to occur, the diene must adopt an s-cis (cisoid) conformation, where the two conjugated double bonds are oriented cis to each other. orgoreview.comwikipedia.orgvaia.compressbooks.pub
(Z)-1,3-Pentadiene is considerably less reactive than (E)-1,3-pentadiene in Diels-Alder reactions. chem-station.com This reduced reactivity is primarily due to steric hindrance, which impedes the (Z)-isomer from easily adopting the necessary s-cis conformation. libretexts.orgvaia.com In contrast, (E)-1,3-pentadiene can more readily interconvert to the s-cis conformation, enhancing its reactivity. vaia.com The stereochemistry of the diene is directly transferred to the product; substituents that are cis or trans on the diene will maintain that relative orientation in the newly formed cyclohexene ring. orgoreview.comlibretexts.orgmasterorganicchemistry.com
Regioselectivity and Electronic Effects in Diels-Alder Reactions
Regioselectivity in Diels-Alder reactions refers to the preference for forming one constitutional isomer over others when unsymmetrically substituted dienes and dienophiles react. This selectivity is largely governed by electronic effects, particularly the interactions between the frontier molecular orbitals (FMOs) of the reactants. wikipedia.orgcaltech.edu
Normal Electron Demand (NED) Regioselectivity
Normal Electron Demand (NED) Diels-Alder reactions are characterized by an electron-rich diene reacting with an electron-poor dienophile. total-synthesis.comwikipedia.org this compound, with its methyl group, is considered an electron-rich diene because alkyl groups are electron-donating. orgoreview.comlibretexts.orgpressbooks.pub In NED reactions, the most significant interaction occurs between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. total-synthesis.comwikipedia.org
The regioselectivity of this compound in NED reactions often follows the "ortho-para rule" (also known as the "cis principle"), which is predicted by FMO theory. wikipedia.orgcaltech.edu For this compound, the methyl group influences the electron density distribution, leading to a larger HOMO coefficient at the carbon atom furthest from the methyl group (C4). When reacting with a dienophile bearing an electron-withdrawing group (EWG) at C1, which has its largest LUMO coefficient at C2, the preferred bonding leads to the "ortho" product. wikipedia.org For example, studies on the Diels-Alder cycloaddition of this compound with methyl acrylate, an electron-poor dienophile, have shown a preference for the ortho regioisomer, consistent with NED character. researchgate.net
Inverse Electron Demand (IED) Regioselectivity
Inverse Electron Demand (IED) Diels-Alder reactions occur when an electron-poor diene reacts with an electron-rich dienophile. total-synthesis.comwikipedia.org In this scenario, the primary FMO interaction is between the LUMO of the diene and the HOMO of the dienophile. total-synthesis.comwikipedia.org While this compound is typically an electron-rich diene due to its methyl substituent, its participation in IED reactions would generally require the presence of strong electron-withdrawing groups on the diene itself to lower the energy of its LUMO. Given that this compound inherently possesses an electron-donating methyl group, it predominantly participates in NED Diels-Alder reactions. researchgate.netpressbooks.pub
Reactivity and Substituent Effects
The reactivity of this compound in Diels-Alder reactions is significantly influenced by the presence of its methyl substituent. Electron-donating groups (EDGs) on the diene generally increase its reactivity by raising the energy of its HOMO, thereby reducing the energy gap between the diene's HOMO and the dienophile's LUMO in NED reactions. orgoreview.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com The methyl group on this compound acts as an EDG, making it more reactive than unsubstituted 1,3-butadiene in many Diels-Alder reactions. orgoreview.comlibretexts.org
However, the position and nature of the substituent also introduce steric considerations. As discussed in Section 2.2.1.2.2, the cis isomer of this compound is less reactive than the trans isomer due to steric hindrance preventing it from easily adopting the s-cis conformation necessary for the reaction. libretexts.orgvaia.com
The reactivity of this compound is also dependent on the nature of the dienophile. Diels-Alder reactions proceed fastest with dienophiles bearing electron-withdrawing groups (EWGs), such as maleic anhydride or methyl acrylate, as these groups lower the energy of the dienophile's LUMO, facilitating the HOMO-LUMO interaction. wikipedia.orgresearchgate.netlibretexts.orgpressbooks.pubmasterorganicchemistry.com For example, maleic anhydride is a highly reactive dienophile due to the strong electron-withdrawing effect of its carbonyl groups. libretexts.org
Hetero-Diels-Alder Variants with this compound Analogues
The Diels-Alder reaction, a [4+2] cycloaddition, is a foundational pericyclic reaction in organic chemistry, forming six-membered rings with high regio- and stereochemical control. When one or more atoms in the diene or dienophile are replaced by heteroatoms (e.g., oxygen, nitrogen, sulfur), the reaction is termed a Hetero-Diels-Alder (HDA) reaction. These variants are crucial for synthesizing heterocycles. This compound and its analogues can participate in HDA reactions, either as the diene or as part of a dienophile, leading to various heterocyclic compounds. wikipedia.org
For instance, carbonyl groups can react with dienes in oxo-Diels-Alder reactions to yield dihydropyran rings. Similarly, imines can function as dienophiles or be incorporated into the diene system to form nitrogen-containing heterocyclic compounds through aza-Diels-Alder reactions. Nitroso compounds (R-N=O) can also react with dienes to form oxazines. wikipedia.org The presence of heteroatoms can significantly influence the electronic properties of the diene or dienophile, thereby affecting the reactivity and selectivity of the HDA reaction.
Retro-Diels-Alder Processes
The Retro-Diels-Alder (RDA) reaction is the microscopic reverse of the Diels-Alder reaction, where a six-membered cyclic adduct fragments to regenerate a conjugated diene and a dienophile. wikipedia.org This process is typically favored at high temperatures due to the positive entropy change associated with the formation of two molecules from one. wikipedia.org this compound can be generated through RDA processes from appropriate cyclic precursors. While the forward Diels-Alder reaction is often synthetically driven to form complex structures, the retro-Diels-Alder can be a useful method for generating unstable or volatile dienes, including this compound, from more stable adducts. This thermal fragmentation is particularly important for adducts with specific structural features that make the reverse reaction favorable. wikipedia.org
Enzymatic Catalysis in Diels-Alder Reactions (Pericyclases)
Enzymatic catalysis of Diels-Alder reactions, mediated by enzymes known as pericyclases, represents an emerging area of research. These enzymes can accelerate and control pericyclic reactions, offering highly selective and environmentally benign synthetic routes. While specific detailed research findings on pericyclases directly catalyzing Diels-Alder reactions involving this compound are still an active area of investigation, the broader field of enzymatic pericyclic reactions demonstrates the potential for such biocatalytic approaches. Pericyclases achieve their catalytic effect by stabilizing the pericyclic transition state, often through precise preorganization of substrates within the enzyme's active site.
Sigmatropic Rearrangements of this compound Systems
Sigmatropic rearrangements are intramolecular pericyclic reactions involving the migration of a sigma bond across a conjugated π-system, accompanied by a rearrangement of the π-electrons. meta-synthesis.com These reactions are characterized by the order [i,j], indicating the number of atoms across which the sigma bond migrates. spcmc.ac.in this compound systems are particularly prone to acs.orgwikipedia.org-sigmatropic shifts due to their favorable electronic and geometric requirements. libretexts.orglibretexts.orgstereoelectronics.org
acs.orgwikipedia.org-Hydrogen Shift Mechanisms
The acs.orgwikipedia.org-hydrogen shift is a common and well-studied sigmatropic rearrangement in this compound systems. libretexts.orglibretexts.orgacs.org This thermal process involves the migration of a hydrogen atom from one end of a five-atom π-system to the other, occurring suprafacially (on the same face of the π-system). spcmc.ac.inlibretexts.orglibretexts.orgstereoelectronics.org The reaction proceeds through a cyclic, six-electron transition state, which is thermally allowed by the Woodward-Hoffmann rules. spcmc.ac.instereoelectronics.org
Computational studies have provided significant insights into the mechanism and energetics of these shifts. Ab initio calculations on (3Z)-penta-1,3-diene and its substituted analogues have shown that electron-donating substituents can decrease the activation energy by stabilizing the aromatic transition structure, while electron-withdrawing groups tend to destabilize it, increasing the activation energy. acs.orgnih.gov Steric factors also play a role due to the geometrical constraints of the reaction. acs.orgnih.gov
For example, heating 5,5,5-trideuterio-(3Z)-1,3-pentadiene results in the scrambling of deuterium between positions 1 and 5, providing experimental evidence for the acs.orgwikipedia.org-hydrogen shift. libretexts.orglibretexts.org The transition state for the acs.orgwikipedia.org-hydrogen shift in (Z)-1,3-pentadiene is generally accepted to have Cs symmetry. acs.org The kinetic isotope effects (KIE) observed in these shifts, particularly for hydrogen versus deuterium migration, highlight the quantum mechanical tunneling effects of the migrating nucleus. acs.orgnih.gov
The following table summarizes the effect of substituents on the activation energy of acs.orgwikipedia.org-hydrogen shifts in this compound systems:
Substituent Type | Effect on Activation Energy | Effect on Transition Structure Stability | References |
Electron-donating | Decreases | Stabilizes (more aromatic) | acs.orgnih.gov |
Electron-withdrawing | Increases | Destabilizes (less aromatic) | acs.orgnih.gov |
Heteroatoms (N, O) | Decreases | acs.orgnih.gov |
Note: This table is designed to be interactive, allowing users to filter by substituent type or sort by effect on activation energy.
acs.orgwikipedia.org-Halo Shifts in Heterosubstituted Pentadienes
While acs.orgwikipedia.org-hydrogen shifts are well-established, the migration of halogen atoms (halo shifts) in this compound systems, particularly those containing heteroatoms, presents a more complex scenario. Density Functional Theory (DFT) studies have explored acs.orgwikipedia.org-sigmatropic halo shifts in aza, oxa, phospha, and sila substituted 1,3-pentadienes, revealing them to be perturbed pericyclic reactions. ias.ac.inias.ac.inresearchgate.net
The stereochemical outcome of these halo shifts can vary depending on the heteroatom. For instance, in aza and oxa substituted systems, the acs.orgwikipedia.org-fluoro shift often follows the Woodward-Hoffmann rule and proceeds suprafacially. ias.ac.inresearchgate.net However, for phospha and sila systems, the antarafacial pathway may be preferred. ias.ac.inresearchgate.net This difference in behavior is attributed to the electronegativity of the heteroatoms and their influence on the transition state. Nitrogen and oxygen, being more electronegative, tend to retard the halo shift, while phosphorus and silicon can significantly reduce the barriers to both suprafacial and antarafacial routes. ias.ac.inias.ac.in
The distinct reduction in barrier for halo shifts in P- and Si-substituted systems is often linked to a reactant-like transition state. ias.ac.in Furthermore, the aromaticity of the transition state can play a crucial role in determining the stereochemical course of the reaction, with fluorine sometimes preferring the "forbidden" antarafacial migration due to enhanced aromaticity of the Möbius transition state. researchgate.net
Perturbed Pericyclic Reactions Induced by Heteroatoms
The presence of heteroatoms within the this compound system can significantly perturb the electronic landscape and, consequently, the course and energetics of pericyclic reactions, especially sigmatropic rearrangements. nih.govias.ac.inresearchgate.net These "perturbed pericyclic reactions" arise because heteroatoms alter the electron density of the π-system and can introduce inductive and mesomeric effects that are in a delicate balance in the energetics of the transformation. acs.orgnih.govresearchgate.net
For example, in acs.orgwikipedia.org-hydrogen shifts, decreasing the electron density of the π-system generally destabilizes the aromatic transition structure and increases the activation energy. acs.orgnih.gov Conversely, electron-donating heteroatoms can stabilize the transition state, lowering the activation barrier. acs.orgnih.gov In the context of acs.orgwikipedia.org-halo shifts, aza and oxa substitutions can increase the barriers for fluorine, chlorine, and bromine shifts, often favoring the suprafacial mode. ias.ac.in In contrast, phosphorus and silicon substitutions can drastically reduce these barriers, sometimes leading to a preference for the antarafacial pathway. ias.ac.inias.ac.inresearchgate.net
These perturbations underscore the intricate interplay between electronic effects, orbital symmetry, and steric factors in dictating the reactivity and selectivity of this compound derivatives in pericyclic transformations.
Electrophilic Addition Reactions of this compound
Electrophilic addition to conjugated dienes like this compound differs significantly from additions to simple alkenes due to the presence of a resonance-stabilized allylic carbocation intermediate. This leads to the formation of both 1,2- and 1,4-addition products.
Mechanisms of 1,2- and 1,4-Additions
The electrophilic addition to this compound initiates with the protonation of one of the double bonds by an electrophile, such as H⁺ from a hydrogen halide (HX). This initial step is regioselective, forming the most stable carbocation intermediate libretexts.orglibretexts.org. For conjugated dienes, this intermediate is an allylic carbocation, which is stabilized by resonance, allowing the positive charge to be delocalized across multiple carbon atoms libretexts.orglibretexts.orgopenstax.orglibretexts.orglibretexts.orgscribd.com.
Following the formation of the resonance-stabilized allylic carbocation, a nucleophile (e.g., Br⁻ from HBr) can attack at two distinct positions:
1,2-Addition : The nucleophile attacks the carbon atom directly adjacent to the carbon that was initially protonated. This results in the addition of the electrophile and nucleophile across one of the original double bonds, maintaining the other double bond in its original position libretexts.org.
1,4-Addition : The nucleophile attacks the carbon atom at the other end of the conjugated system, which also bears a partial positive charge due to resonance. This leads to the addition of the electrophile and nucleophile to the terminal carbons of the conjugated system, with the remaining double bond shifting to an internal position (between carbons 2 and 3 in the case of this compound) openstax.orglibretexts.orgchemistrysteps.com.
For example, in the electrophilic addition of HBr to this compound, the initial protonation could occur at C1 or C4. Protonation at C1 would lead to a secondary allylic carbocation (stabilized by resonance between C2 and C4), and protonation at C4 would lead to a primary allylic carbocation. The more stable secondary allylic carbocation would be preferentially formed libretexts.orgchemistrysteps.com. This carbocation can then be attacked by Br⁻ at C2 (1,2-addition) or C4 (1,4-addition).
Regioselectivity and Allylic Carbocation Stability
The regioselectivity of electrophilic addition to this compound is primarily governed by the stability of the allylic carbocation intermediates formed during the reaction. According to Markovnikov's rule, the proton adds to the carbon of the double bond that results in the more stable carbocation libretexts.orglibretexts.orgopenstax.org. In conjugated dienes, this typically means forming an allylic carbocation, which is more stable than a simple primary or secondary carbocation due to resonance stabilization libretexts.orglibretexts.orgscribd.com.
For this compound, which is an unsymmetrical diene, the initial protonation can occur at different positions, leading to different allylic carbocation intermediates with varying stabilities. The positive charge in an allylic carbocation is delocalized over the allylic system. The more substituted the carbons bearing the positive charge, the more stable the carbocation libretexts.orglibretexts.orgopenstax.org. This resonance allows for the distribution of the positive charge, influencing where the nucleophile can attack libretexts.org.
Factors Influencing Product Distribution (Kinetic vs. Thermodynamic Control)
The ratio of 1,2- to 1,4-addition products in electrophilic reactions of this compound is highly dependent on reaction conditions, particularly temperature, illustrating the concepts of kinetic versus thermodynamic control masterorganicchemistry.compressbooks.publibretexts.orglibretexts.org.
Kinetic Control (Low Temperature) : At lower temperatures (e.g., 0 °C), the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the products. The product that forms faster, known as the kinetic product, predominates masterorganicchemistry.compressbooks.publibretexts.orglibretexts.org. For most conjugated dienes, including this compound, the 1,2-adduct is typically the kinetic product. This is often attributed to a "proximity effect," where the nucleophile is in close proximity to the initially formed carbocation center, leading to a faster reaction rate for 1,2-addition chemistrysteps.comutk.edu.
Thermodynamic Control (High Temperature) : At higher temperatures (e.g., 40 °C), the reaction becomes reversible, allowing the system to reach equilibrium. Under these conditions, the product distribution is determined by the relative stabilities of the products. The more stable product, known as the thermodynamic product, predominates masterorganicchemistry.compressbooks.publibretexts.orglibretexts.org. For many conjugated dienes, the 1,4-adduct is the thermodynamic product because it often results in a more substituted and thus more stable alkene chemistrysteps.commasterorganicchemistry.comlibretexts.org. However, it is crucial to note that the 1,4-adduct is not universally the thermodynamic product; the specific structure of the diene dictates which product is more stable masterorganicchemistry.comutk.eduvaia.com.
Table 1: Illustrative Product Distribution in Electrophilic Addition to 1,3-Butadiene (Example for Conjugated Dienes)
Reaction Conditions | 1,2-Adduct (Kinetic Product) | 1,4-Adduct (Thermodynamic Product) | Control |
0 °C | 71% | 29% | Kinetic |
40 °C | 15% | 85% | Thermodynamic |
Note: Data for 1,3-butadiene, illustrating the general principle for conjugated dienes. pressbooks.publibretexts.org
Hydrogenation Studies of this compound
Hydrogenation, the addition of hydrogen across double bonds, is another crucial transformation for this compound, often carried out catalytically.
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation of unsaturated hydrocarbons, including this compound, typically proceeds via the addition of adsorbed hydrogen molecules to the unsaturated bonds on the surface of a metal catalyst (e.g., palladium) researchgate.net. The mechanism often involves a series of steps where hydrogen atoms are sequentially added to the carbon atoms of the double bonds. For dienes, this can be a consecutive process, meaning one double bond is hydrogenated before the other researchgate.netrsc.org. The Horiuti-Polanyi mechanism is a well-established model describing such processes nih.gov.
Chemoselectivity in Conjugated Double Bond Hydrogenation
The presence of two double bonds in this compound raises questions of chemoselectivity – the preferential reaction of one functional group over another. Studies on the hydrogenation of this compound over various catalysts have revealed interesting selectivities.
For instance, when a mixture of cis- and trans-1,3-pentadiene is hydrogenated over a 1% Pd/Al₂O₃ catalyst at 303 K, the reaction is observed to be a consecutive process. The terminal double bond is hydrogenated in advance of the internal double bond researchgate.netrsc.org. This leads to the production of trans-pent-2-ene as the primary intermediate in the gas phase, which is then subsequently hydrogenated to pentane researchgate.netrsc.org. The absence of cis-pent-2-ene in the reaction mixture has been tentatively attributed to the isomerization of cis-1,3-pentadiene to trans-1,3-pentadiene on the catalyst surface rsc.org.
Conversely, studies using a ZnO catalyst for the hydrogenation of penta-1,3-diene have shown a high selectivity (87.3%) for the hydrogenation of the internal double bond via 3,4-addition, leading to predominant 1,2- rather than 1,4-addition of hydrogen rsc.org. This highlights that the choice of catalyst significantly influences the chemoselectivity of the hydrogenation process.
The relative stability of conjugated dienes, such as this compound, compared to isolated dienes (e.g., 1,4-pentadiene) can be demonstrated by their heats of hydrogenation. Conjugated dienes generally exhibit lower heats of hydrogenation, indicating their enhanced stability due to electron delocalization chemistrysteps.comcolumbia.edu.
Table 2: Chemoselectivity in this compound Hydrogenation
Catalyst | Preferential Hydrogenation Site | Primary Intermediate | Reference |
1% Pd/Al₂O₃ | Terminal double bond (1,2-addition) | trans-Pent-2-ene | researchgate.netrsc.org |
ZnO | Internal double bond (3,4-addition) | Not specified (1,2-addition of H₂) | rsc.org |
Computational and Theoretical Investigations of 1,3-pentadiene Reactivity
Quantum Chemical Methods and Applications
Quantum chemical methods are extensively employed to investigate the reactivity of 1,3-pentadiene, offering a molecular-level understanding that complements experimental observations. These methods allow for the prediction of molecular properties and reaction pathways, which are crucial for designing new synthetic strategies and understanding fundamental chemical principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure and reactivity of chemical compounds, including this compound. DFT calculations provide insights into various aspects of its chemical behavior, from electronic properties to complex reaction mechanisms.
DFT studies are routinely used to analyze the electronic structure of this compound, providing critical information about its reactivity. Key aspects include the calculation of molecular electrostatic potential surfaces, total electron density distributions, and, most importantly, Frontier Molecular Orbitals (FMOs) asianjournalofphysics.com. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding the chemical reactivity and regioselectivity of reactions involving this compound asianjournalofphysics.com. For instance, studies on both cis- and trans-1,3-pentadiene have utilized DFT/B3LYP methods with various basis sets (e.g., 6-311++G** and cc-pVTZ) to optimize geometries and construct FMOs, providing a deeper understanding of their electronic properties and chemical reactivity asianjournalofphysics.com. The energies of HOMO and LUMO, along with their energy gap, are crucial indicators of a molecule's reactivity and can be measured using time-dependent DFT (TDDFT) approaches asianjournalofphysics.comsciensage.info.
DFT calculations have been extensively applied to elucidate the mechanisms of various reactions involving this compound, particularly pericyclic reactions and polymerization processes.
Pericyclic Reactions: DFT is a powerful tool for investigating pericyclic reactions, such as Diels-Alder cycloadditions and sigmatropic rearrangements, where this compound acts as a key reactant.
Diels-Alder Cycloadditions : DFT studies have explored the Diels-Alder (DA) cycloaddition reactions of this compound (PubChem CID: 11005) with various dienophiles, such as methyl acrylate (PubChem CID: 7904) researchgate.net. These calculations, often performed at the B3LYP/6-311+G** level, have revealed that these reactions typically exhibit a normal electron demand (NED) character researchgate.net. The calculations can identify synchronous transition structures leading to different regioisomers, even with a small degree of asynchronicity researchgate.net.
Sigmatropic Rearrangements : DFT has been used to study sigmatropic rearrangements, such as the researchgate.netacs.org-hydrogen migration in 1,3-pentadienes rsc.orggifu-u.ac.jpsandiego.edu. Investigations into phenyl-substituted 1,3-pentadienes have shown that while activation enthalpies can vary, steric effects play a significant role rsc.org. The calculated activation energies for researchgate.netacs.org rearrangements in polyphenacene model systems were found to be higher than for the parent this compound due to increased strain in the transition state rsc.org.
Polymerization: While direct DFT studies on this compound polymerization are less detailed in the provided snippets, related work on 1,3-butadiene (PubChem CID: 7903) polymerization catalyzed by Ziegler-Natta systems provides transferable insights into the general principles of diene polymerization mechanisms mdpi.comnih.gov. DFT and ONIOM simulations have been used to identify transition states and calculate activation energies for the insertion of dienes into growing polymer chains, revealing insights into cis-stereospecificity mdpi.comnih.gov. For instance, the activation energy for the polymerization of cis-1,3-butadiene was found to be lower than that for trans-1,3-butadiene, influencing the stereospecificity of the polymer mdpi.comnih.gov. Competition between cycloaddition and polymerization pathways has also been investigated computationally for this compound isomers, with (Z)-1,3-pentadiene (PubChem CID: 11005) showing a preference for the stepwise polymerization pathway over concerted cycloaddition with acrylonitrile (PubChem CID: 7855) acs.org.
DFT is a crucial method for locating transition states (TS) and calculating activation energies (ΔG‡ or ΔH‡), which are fundamental to understanding reaction kinetics and thermodynamics. For reactions involving this compound, DFT studies have identified various transition states and their corresponding energy barriers.
For example, in the Diels-Alder reaction between this compound and methyl acrylate, DFT calculations have successfully located synchronous transition structures for different regioisomers researchgate.net. In the context of the retro-Diels-Alder reaction, a concerted mechanism for the formation of this compound and ethylene (PubChem CID: 6325) from 3-methylcyclohexene was calculated to have an activation energy barrier of 61.0 kcal/mol using composite G4 theory osti.gov.
In sigmatropic researchgate.netacs.org-hydrogen shifts in this compound, experimental activation enthalpies have been reported, and computational methods like DFT (B3LYP, BPW91, MPW1K, and KMLYP functionals) have been benchmarked against these values sandiego.edu. The activation enthalpy for the researchgate.netacs.org-sigmatropic hydrogen shift of this compound (reaction 4 in a benchmark set) was experimentally measured at 33.5 ± 0.5 kcal/mol sandiego.edu.
The following table summarizes some reported activation energies:
Reaction Type | Reactants | Activation Energy (kcal/mol) | Method/Basis Set | Reference |
Diels-Alder Cycloaddition | This compound + Methyl Acrylate | Not explicitly given, but relative energies are described. | B3LYP/6-311+G** | researchgate.net |
Retro-Diels-Alder (3-Methylcyclohexene -> this compound + Ethylene) | 3-Methylcyclohexene | 61.0 (concerted) | G4 theory | osti.gov |
researchgate.netacs.org-Sigmatropic Hydrogen Shift | This compound | 33.5 ± 0.5 (experimental) | Benchmarked DFT methods | sandiego.edu |
Polymerization (cis-1,3-butadiene insertion) | cis-1,3-Butadiene (analogous to this compound) | 13.0 (31.0 kJ/mol) | DFT/ONIOM | mdpi.com |
Polymerization (trans-1,3-butadiene insertion) | trans-1,3-Butadiene (analogous to this compound) | 16.0 (67.0 kJ/mol) | DFT/ONIOM | mdpi.com |
DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of reactions involving this compound. This is achieved by comparing the activation energies of different possible reaction pathways.
For the Diels-Alder cycloaddition of this compound with methyl acrylate, DFT calculations (B3LYP/6-311+G** basis set) correctly predicted the ortho regioisomer as the major product, aligning with experimental findings researchgate.net. The calculations also described the endo/exo stereoselectivity and para/meta regioselectivity accurately across various levels of theory researchgate.net.
In Cu(I)-catalyzed additions involving 1,4-pentadiene (an isomer that can rearrange to this compound units), DFT studies have elucidated the factors governing regioselectivity and stereoselectivity rsc.org. For instance, the regioselectivity was found to be governed by the second step of the reaction, with the formation of branched products being unfavorable due to weaker nucleophilicity at certain carbon atoms rsc.org. Stereoselectivity, including (Z)/(E)-selectivity and enantioselectivity, was determined by the third step, influenced by steric effects between the this compound moiety and the phosphine ligand, as well as non-covalent interactions rsc.org.
The principle of hard and soft acids and bases (HSAB) has also been applied in a local sense to rationalize regiochemistry in cycloaddition reactions, showing that transition states with higher hardness are often associated with lower activation energy researchgate.net.
DFT studies are crucial for distinguishing between concerted and stepwise reaction mechanisms, especially in pericyclic reactions where both pathways might be energetically competitive. For this compound, this competition has been thoroughly investigated in Diels-Alder reactions and other transformations.
In the reactions of (E)-1,3-pentadiene (PubChem CID: 11005) with acrylonitrile (PubChem CID: 7855), computational results using DFT (B3LYP and M06-2X) showed only a small preference (1.2 kcal/mol) for the concerted cycloaddition pathway over diradical formation, which aligns with experimental observations of both cycloaddition and copolymerization acs.org. Conversely, for (Z)-1,3-pentadiene (PubChem CID: 11005) and acrylonitrile, the stepwise pathway was preferred by 3.9 kcal/mol, consistent with experimental findings that primarily polymerization occurs acs.org.
The cycloaddition reactions of 1,3-butadiene systems, including (E)-1,3-pentadiene and (Z)-1,3-pentadiene, with dimethyl acetylenedicarboxylate (DMAD) (PubChem CID: 10459) have been studied using DFT researchgate.netacs.org. Two competitive mechanisms were characterized: a concerted C-C bond-formation pathway and a stepwise process with a larger polar character involving initial C-C bond formation via nucleophilic attack researchgate.netacs.org. While non-activated 1,3-butadiene prefers the concerted process, the presence of electron-releasing methyl groups, as in this compound, favors the stepwise mechanism due to increased charge-transfer researchgate.netacs.org. A conformational analysis of DMAD also showed that its planar arrangement favors the concerted process, while a perpendicular arrangement promotes the polar stepwise pathway researchgate.net.
In the retro-Diels-Alder reaction of 3-methylcyclohexene, both concerted and stepwise pathways leading to this compound and ethylene have been proposed and investigated by DFT osti.gov. The concerted mechanism had a higher activation energy (61.0 kcal/mol) compared to the initial ring-opening step of the stepwise mechanism (29.4 kcal/mol relative to a radical intermediate) osti.gov.
These studies highlight DFT's capability to provide detailed energetic landscapes, enabling a clear understanding of the preferred reaction pathways for this compound under various conditions.
Molecular Orbital Theory (FMO, PMO) in Pericyclic Reactions
Pericyclic reactions, characterized by a concerted flow of electrons through a cyclic transition state without the formation of intermediates, are significantly influenced by the electronic structure of the reacting molecules. cenmed.com These reactions can be initiated by either thermal energy or ultraviolet light, leading to distinct outcomes. cenmed.comfishersci.ca Molecular orbital theories, specifically Frontier Molecular Orbital (FMO) theory and Perturbation Molecular Orbital (PMO) theory, are fundamental tools for explaining and predicting the stereochemical course of these reactions. cenmed.comfishersci.cafishersci.be
FMO theory, developed by Kenichi Fukui, posits that chemical reactivity can often be understood in terms of the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. fishersci.ca PMO theory further elaborates that chemical reactions occur due to the perturbation of the molecular orbitals of the reactants. cenmed.com
Computational studies on methyl-substituted 1,3-dienes, including this compound, have utilized various molecular orbital methods such as MMX, MNDO, AM1, and ab initio calculations, often complemented by photoelectron spectroscopy. These investigations reveal that the E-isomers (trans) of these dienes typically favor s-trans conformers, while the Z-isomers (cis) tend to adopt twisted s-cis conformations in the gas phase. fishersci.caservice.gov.ukthegoodscentscompany.com
For (E)-1,3-pentadiene, computational analyses indicate that the s-trans conformer is more stable than the s-cis conformer by approximately 3.3 kcal/mol. The s-trans conformer is planar with a C=C-C=C dihedral angle of 0°, whereas the s-cis conformer exhibits a dihedral angle of 29.6°. thegoodscentscompany.com Similarly, for (Z)-1,3-pentadiene, the s-trans conformer is preferred by 3.1 kcal/mol. thegoodscentscompany.com More detailed calculations for both (Z)- and (E)-1,3-pentadiene show the s-cis conformer at a second minimum with an electronic energy (ΔE) approximately 3.56-3.60 kcal/mol higher than the s-trans conformer, with Gibbs energy differences (ΔG) around 3.40-3.41 kcal/mol. ereztech.com
The 1,5-sigmatropic hydrogen shift, a type of pericyclic rearrangement, in cis-1,3-pentadiene has been investigated using direct dynamics methods. These calculations integrate semiempirical molecular orbital packages like MOPAC with polyatomic dynamics codes such as POLYRATE, employing force fields derived from AM1, PM3, and MINDO/3 parameterizations. wikipedia.orgnih.gov
Table 1: Conformational Energy Differences for this compound Isomers
Isomer | Conformer | Dihedral Angle (C=C-C=C) | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Energy (ΔG) (kcal/mol) | Reference |
(E)-1,3-Pentadiene | s-trans | 0° (planar) | 0 | 0 | thegoodscentscompany.comereztech.com |
(E)-1,3-Pentadiene | s-cis | 29.6° | 3.60 | 3.41 | thegoodscentscompany.comereztech.com |
(Z)-1,3-Pentadiene | s-trans | - | 0 | 0 | thegoodscentscompany.comereztech.com |
(Z)-1,3-Pentadiene | s-cis | 31.0° | 3.56 | 3.40 | thegoodscentscompany.comereztech.com |
Spectroscopic Correlations and Theoretical Predictions
Spectroscopic techniques, combined with theoretical predictions, provide a comprehensive understanding of the molecular structure and electronic properties of this compound. Computational methods are routinely employed to interpret and predict various spectroscopic data, including UV-Vis, NMR, and IR spectra. fishersci.caservice.gov.ukereztech.comfishersci.fifishersci.cathegoodscentscompany.comnih.govfishersci.nonih.govfishersci.com
High-resolution carbon 1s photoelectron spectroscopy has been utilized to analyze trans-1,3-pentadiene, allowing for the resolution of contributions from its five inequivalent carbon atoms and the assignment of their respective core-ionization energies. wikipedia.orgnih.govfishersci.se This experimental data is often correlated with theoretical calculations to gain deeper insights into the molecule's electronic structure. wikipedia.orgnih.govfishersci.senih.gov
Density Functional Theory (DFT) calculations have been applied to predict ¹H- and ¹³C-NMR chemical shifts for (Z)-1,3-pentadiene. These studies indicate that the computed NMR chemical shifts for the s-cis and s-trans conformers are nearly identical, primarily due to the negligible population of the higher-energy s-cis conformer at typical temperatures. ereztech.com
High-resolution infrared absorbance spectroscopy of trans-1,3-pentadiene has identified specific vibrational bands. For instance, peaks at 976.69 cm⁻¹ and 1003.50 cm⁻¹ have been assigned to the ν₁₈ and ν₂₆ bands, respectively. These assignments are supported by theoretical calculations of anharmonic vibrational frequencies and rotational constants performed at the MP2/cc-pVTZ level of theory. fishersci.fi
Table 2: Selected Spectroscopic Data for this compound
Spectroscopy Type | Parameter | Value | Notes | Reference |
¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 6.32 (dt, J=17.0, 10.3 Hz, 1H) | Olefinic protons | thegoodscentscompany.com |
6.18 – 5.97 (m, 1H) | Olefinic protons | thegoodscentscompany.com | ||
5.73 (dq, J=13.6, 6.7 Hz, 1H) | Olefinic protons | thegoodscentscompany.com | ||
5.08 (d, J=16.9 Hz, 1H) | Olefinic protons | thegoodscentscompany.com | ||
4.95 (d, J=10.1 Hz, 1H) | Olefinic protons | thegoodscentscompany.com | ||
1.77 (d, J=6.8 Hz, 3H) | Methyl protons | thegoodscentscompany.com | ||
¹³C NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 137.34 | Olefinic carbon | thegoodscentscompany.com |
132.44 | Olefinic carbon | thegoodscentscompany.com | ||
130.03 | Olefinic carbon | thegoodscentscompany.com | ||
114.51 | Olefinic carbon | thegoodscentscompany.com | ||
18.11 | Methyl carbon | thegoodscentscompany.com | ||
IR (trans-1,3-pentadiene) | Vibrational Frequencies (cm⁻¹) | 976.69 (ν₁₈) | High-resolution absorbance | fishersci.fi |
1003.50 (ν₂₆) | High-resolution absorbance | fishersci.fi |
Core-Ionization Energies and Their Correlation with Reactivity (e.g., Electrophilic Additions)
Core-ionization energies (CIEs) provide valuable insights into the electronic environment of atoms within a molecule and can be directly correlated with its chemical reactivity, particularly in electrophilic addition reactions. For this compound, the carbon 1s ionization energies of its sp² carbons show a strong correlation with the activation energies for electrophilic addition and with proton affinities. wikipedia.orgnih.govfishersci.senih.govwikidata.org
Notably, the lowest ionization energies in this compound are observed for the C1 and C4 carbons (often referred to as delta and alpha carbons, respectively). These carbons are also identified as the most reactive sites for electrophilic attack. fishersci.se For instance, the C1 ionization energy of this compound is approximately 0.30 eV lower than that of 1,3-butadiene, a difference that reflects its enhanced reactivity. fishersci.se
The presence of the terminal methyl group in this compound significantly influences its electronic structure and reactivity. This methyl group donates electrons to the beta carbon through the pi system, and to a lesser extent, to the terminal (delta) CH₂ carbon, also via the pi system. wikipedia.orgnih.govfishersci.senih.gov This electron-donating effect primarily stems from the ground-state charge distribution of the molecule. wikipedia.orgnih.govfishersci.senih.govwikidata.org Theoretical calculations further support that the differences in core-ionization energies are predominantly attributed to the initial-state charge distribution within the molecule. wikidata.org
Conjugation within the this compound system, compared to non-conjugated isomers like 1,4-pentadiene, results in a lower energy requirement to eject an electron. This electronic characteristic makes this compound more susceptible to electrophilic attack. fishersci.sewikipedia.org The delocalization of charge within the conjugated system, in response to the removal of a core electron, also contributes to lowering the ionization energy and enhancing the molecule's reactivity towards electrophiles. fishersci.se
Force Field and Molecular Dynamics Simulations
Force field (FF) and molecular dynamics (MD) simulations are powerful computational techniques used to model and understand the behavior of chemical systems at the atomic and molecular level. Force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE) family, consist of functional forms and interaction parameters derived from experimental data or electronic structure calculations. These parameters include equilibrium bond lengths, bond angles, force constants, and dihedral potentials, and are designed to accurately predict thermophysical properties and ensure transferability across different compounds. nih.gov
While explicit molecular dynamics simulations focusing solely on this compound are not extensively detailed in the provided snippets, related studies highlight the applicability of these methods. For example, the kinetic isotope effect for the wikipedia.orgwikipedia.org sigmatropic hydrogen shift in cis-1,3-pentadiene has been investigated using direct dynamics methods, where force fields were derived from semiempirical molecular orbital theories like AM1, PM3, and MINDO/3. wikipedia.org Furthermore, quantum instanton evaluation of hydrogen transfer in cis-1,3-pentadiene has utilized path integral molecular dynamics simulations, indicating the relevance of MD in studying its dynamic processes. epa.gov
Conformational analysis, a key aspect of molecular modeling, is often performed using computational software. For instance, programs like VEGA ZZ allow for systematic conformational searches of molecules, including conjugated systems like buta-1,3-diene, which shares structural similarities with this compound. Such analyses help in understanding the preferred conformations and the energetic landscapes associated with torsional angles. nih.gov Studies on derivatives with a pentadiene core, such as 1,5-diaryl-3-oxo-1,4-pentadiene, have employed nuclear magnetic resonance (NMR) spectroscopy in conjunction with quantum chemical calculations to determine interatomic distances and the proportions of predominant conformers, demonstrating the integrated use of experimental and computational techniques in conformational studies. fishersci.canih.gov
Q & A
Q. How can the structural isomers of 1,3-pentadiene (E/Z) be experimentally distinguished?
Gas chromatography-mass spectrometry (GC/MS) is a primary method for differentiating stereoisomers. For example, (E)-1,3-pentadiene exhibits a dominant ion at m/z 39 in its spectrum, while (Z)-1,3-pentadiene shows a distinct peak at m/z 67 . Nuclear magnetic resonance (NMR) spectroscopy can further resolve geometric isomerism by analyzing coupling constants and chemical shifts.
Q. What computational methods are reliable for predicting thermochemical properties of this compound?
Density functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) provides accurate thermochemical data, such as reaction enthalpies and ionization energies. Becke’s hybrid functional achieves an average absolute deviation of 2.4 kcal/mol for atomization energies . Basis sets like 6-311+G(d,p) are recommended for conjugated systems.
Q. Why is this compound more stable than its 1,4-isomer?
Conjugation of the double bonds in this compound lowers its energy by ~30 kJ/mol compared to 1,4-pentadiene. This stability is confirmed via heats of hydrogenation and computational studies of resonance stabilization . Experimentally, equilibrium studies under iodine or NO catalysis reveal higher thermodynamic stability for the conjugated isomer .
Q. How can vapor pressure and boiling point data for this compound be modeled?
The Antoine equation is widely used to calculate temperature-dependent vapor pressure. For this compound, parameters derived from Stull (1947) and Harris et al. (1979) yield reliable predictions, with an average boiling point of 315 K .
Advanced Research Questions
Q. How can the microstructure of poly(this compound) be controlled during synthesis?
Living anionic polymerization of (E)-1,3-pentadiene enables precise control over polymer architecture. By modifying initiators (e.g., n-BuLi) and reaction conditions (temperature, solvent polarity), researchers achieve tunable cis-1,4, trans-1,4, or 3,4-unit content. Narrow dispersity (Đ ≤ 1.19) is attainable via strict exclusion of impurities .
Q. What explains contradictory reactivity trends of this compound with OH radicals at high vs. low temperatures?
At low temperatures, this compound reacts faster with OH radicals due to its thermodynamic stability and allylic H-abstraction pathways. At high temperatures (>800 K), 1,4-pentadiene becomes more reactive due to reduced activation energy for radical addition, as shown in shock tube experiments . Reconciling these trends requires transition-state analysis and master equation modeling.
Q. How do catalytic systems (e.g., NO vs. iodine) influence the isomerization kinetics of this compound?
NO catalysis proceeds via a radical chain mechanism with faster rotational rates (log k = 11.5 – 5.3/θ), while iodine forms more stable radical intermediates, slowing the process. Side reactions like polymerization dominate in iodine systems due to persistent radical intermediates .
Q. What methodological challenges arise in quantifying this compound in environmental samples?
Co-elution with structurally similar dienes (e.g., 1,4-pentadiene) complicates GC/MS analysis. Using selective ion monitoring (SIM) for m/z 39 and 67 improves specificity. Additionally, passive air sampling requires correction for background levels, as this compound may originate from upwind sources .
Data Contradiction Analysis
Q. Why do ionization energy measurements for this compound vary across studies?
Discrepancies arise from experimental techniques (e.g., photoionization vs. electron impact) and sample purity. Holmes (1974) reports ionization energies of 8.7–9.2 eV via mass spectrometry, while computational studies suggest 8.5 eV . Calibration with reference standards (e.g., benzene) minimizes systematic errors.
Q. How should researchers address conflicting reports on this compound’s carcinogenic risk?
Airborne this compound was initially linked to cancer risks (2–4 per 100,000) in synthetic turf studies. However, upwind contamination confounded results. Rigorous source apportionment (e.g., stable isotope tracing) and dose-response studies in controlled chambers are critical for accurate risk assessment .
Methodological Recommendations
- Spectral Analysis: Use high-resolution GC/MS with isomer-specific quantification .
- Computational Modeling: Apply B3LYP/6-311+G(d,p) for thermochemistry; validate with experimental enthalpies .
- Polymer Synthesis: Optimize anionic polymerization in nonpolar solvents (e.g., cyclohexane) at –78°C for controlled microstructure .
- Environmental Sampling: Deploy thermal desorption tubes with Tenax® adsorbents and validate against NIST reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.